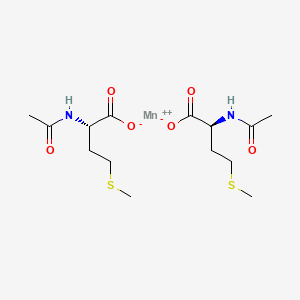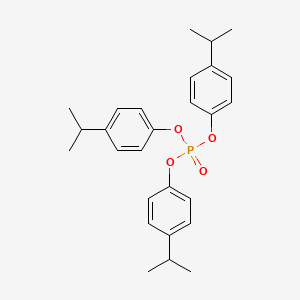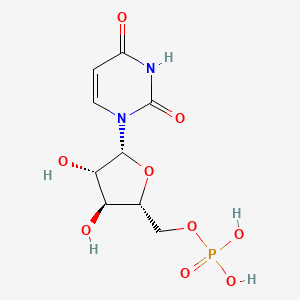
Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside” is a product used for proteomics research . It’s a pivotal compound within the biomedical sector and represents an indispensable substrate or inhibitor for drug synthesis and biochemical investigations .
Molecular Structure Analysis
“this compound” has a molecular formula of C7H14O4 and a molecular weight of 162.18 . The molecule contains a total of 25 bonds, including 11 non-H bonds, 1 rotatable bond, 1 six-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 2 aliphatic ethers .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 162.18 g/mol . It has 2 hydrogen bond donor counts and 4 hydrogen bond acceptor counts. It also has 1 rotatable bond . More detailed physical and chemical properties are not clearly mentioned in the available resources.Applications De Recherche Scientifique
Synthesis Methods : Methyl 3,6-dideoxy-alpha-D-arabino-hexopyranoside has been synthesized using various methods. For example, Jütten and Scharf (1990) described a two-step synthesis involving regioselective esterification and photodeoxygenation (Jütten & Scharf, 1990).
Pharmacological Properties : Baltina et al. (1997) synthesized triterpene 2,6-dideoxy-alpha-L-arabino-hexopyranosides and found them to have antiulcerous activity, with one derivative also showing effectiveness as a hepatoprotectant and in stimulating reparative skin regeneration in rats (Baltina et al., 1997).
Cytotoxic Activity : Hadfield, Cunningham, and Sartorelli (1979) investigated the synthesis of methyl 2,6-dideoxy-α-L-arabino-hexopyranoside and its derivatives, assessing their ability to inhibit the growth of P388 leukemia cells in culture. Their findings suggest potential applications in cancer research (Hadfield, Cunningham, & Sartorelli, 1979).
X-ray and NMR Spectroscopy : Dąbrowska et al. (1999) conducted an analysis using X-ray and NMR spectroscopy on methyl 3-azido-2,3-dideoxy-alpha-D-arabino-hexopyranoside, providing insights into the compound's structure and potential applications in structural biology (Dąbrowska et al., 1999).
Synthesis of Derivatives : Research by Bargiotti et al. (1977) describes the synthesis of various derivatives of 3-amino-2,3-dideoxy-L-hexoses, including methyl 2,3-dideoxy-alpha-L-lyxo-hexopyranoside. Such derivatives have potential applications in the synthesis of complex molecules (Bargiotti et al., 1977).
Conformational Analysis : A study by Dąbrowska et al. (2004) conducted a conformational analysis of methyl 3-amino-2,3-dideoxy-α-d-arabino-hexopyranoside, which could be important for understanding the behavior of similar compounds in biological systems (Dąbrowska et al., 2004).
Mécanisme D'action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s possible that it interacts with its targets through hydrogen bonding , a common interaction in biological systems.
Result of Action
As a compound used in proteomics research , it may have effects on protein structure or function.
Propriétés
IUPAC Name |
(2S,3S,5S,6R)-2-methoxy-6-methyloxane-3,5-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-4-5(8)3-6(9)7(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIBCYZSKHETPK-BWBBJGPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
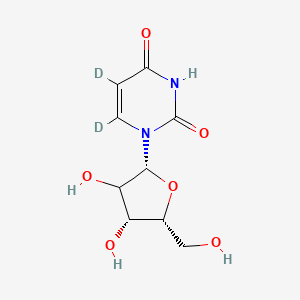
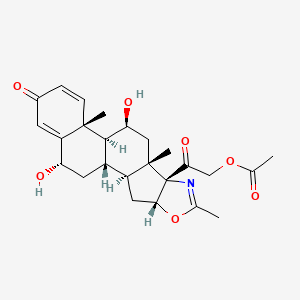
![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)
![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)



